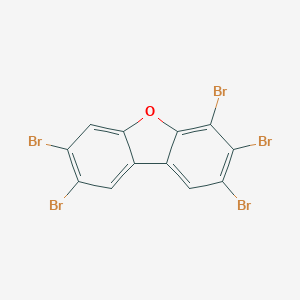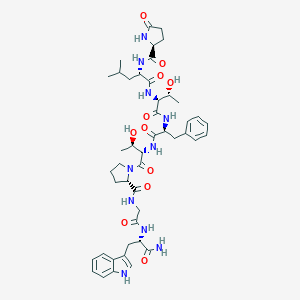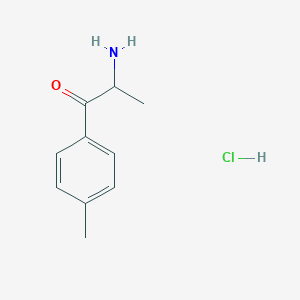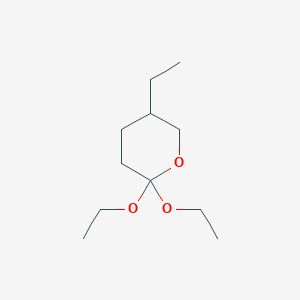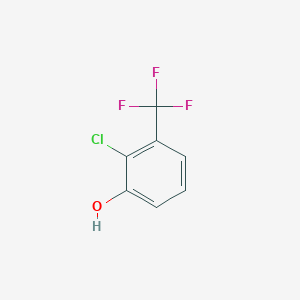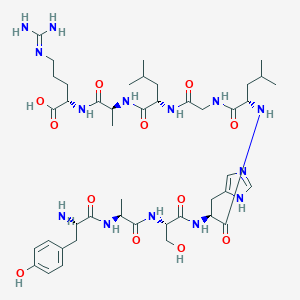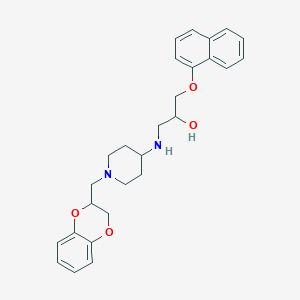
Bpanp
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bpanp is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much investigation. In
Mecanismo De Acción
The mechanism of action of Bpanp is not fully understood, but it is believed to act as an antioxidant and anti-inflammatory agent. It has been shown to scavenge free radicals and reduce oxidative stress, which can lead to cell damage and death. Additionally, Bpanp has been shown to inhibit the production of pro-inflammatory cytokines and enzymes, which can contribute to the development of chronic inflammation.
Efectos Bioquímicos Y Fisiológicos
Bpanp has been found to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, protect against DNA damage, and improve mitochondrial function. Additionally, Bpanp has been shown to have anti-cancer properties, as well as the ability to protect against neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Bpanp in lab experiments is its ability to scavenge free radicals and reduce oxidative stress, which can be useful in studying the effects of oxidative stress on cells and tissues. However, one limitation of using Bpanp is its potential toxicity, which can vary depending on the concentration and duration of exposure.
Direcciones Futuras
For research include investigating its potential as an anti-cancer agent and further understanding its mechanism of action.
Métodos De Síntesis
The synthesis of Bpanp involves a multi-step process that begins with the reaction of benzaldehyde with nitroethane to produce nitrostyrene. This intermediate is then reduced using a reducing agent such as zinc or iron to produce the final product, Bpanp. The purity of the compound can be improved through recrystallization or chromatography.
Aplicaciones Científicas De Investigación
Bpanp has been used in a variety of scientific research applications, including studies on the effects of oxidative stress, inflammation, and apoptosis. It has also been investigated for its potential as an anti-cancer agent, as well as its ability to protect against neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
131184-64-0 |
|---|---|
Nombre del producto |
Bpanp |
Fórmula molecular |
C27H32N2O4 |
Peso molecular |
448.6 g/mol |
Nombre IUPAC |
1-[[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)piperidin-4-yl]amino]-3-naphthalen-1-yloxypropan-2-ol |
InChI |
InChI=1S/C27H32N2O4/c30-22(18-31-25-11-5-7-20-6-1-2-8-24(20)25)16-28-21-12-14-29(15-13-21)17-23-19-32-26-9-3-4-10-27(26)33-23/h1-11,21-23,28,30H,12-19H2 |
Clave InChI |
HOEMMUQEOHEDHC-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1NCC(COC2=CC=CC3=CC=CC=C32)O)CC4COC5=CC=CC=C5O4 |
SMILES canónico |
C1CN(CCC1NCC(COC2=CC=CC3=CC=CC=C32)O)CC4COC5=CC=CC=C5O4 |
Sinónimos |
1-(1-(2-benzodioxanylmethyl)-4-piperidiyl)amino-3-(1-naphthoxy)-2-propanol 1-(1-(2-benzodioxanylmethyl)-4-piperidiyl)amino-3-(1-naphthoxy)-2-propanol, (R-(R*,S*))-isomer 1-(1-(2-benzodioxanylmethyl)-4-piperidiyl)amino-3-(1-naphthoxy)-2-propanol, (S-(R*,R*))-isomer 1-(1-(2-benzodioxanylmethyl)-4-piperidiyl)amino-3-(1-naphthoxy)-2-propanol, (S-(R*,S*))-isomer BPANP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



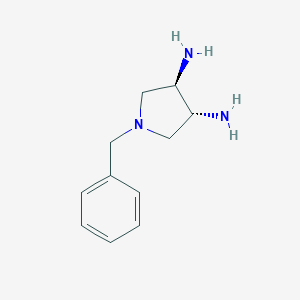
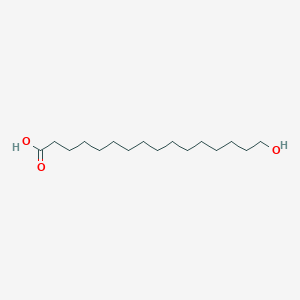
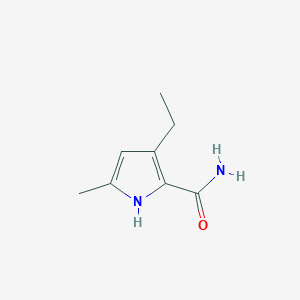
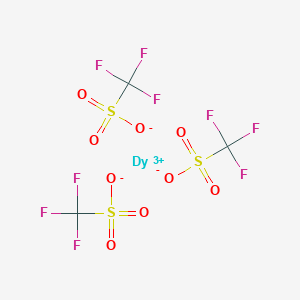
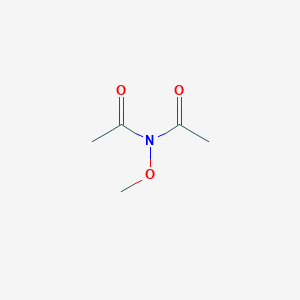
![(4S)-4-[(1R)-2-Azido-1-(benzyloxy)ethyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B163874.png)
![1-Nitro-7-oxabicyclo[4.1.0]hept-2-ene](/img/structure/B163880.png)
